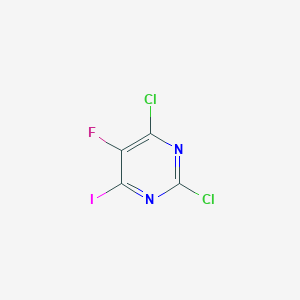
2,4-Dichloro-5-fluoro-6-iodopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-fluoro-6-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4Cl2FIN2. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-fluoro-6-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the stepwise introduction of chlorine, fluorine, and iodine atoms into the pyrimidine ring. The reaction conditions often require the use of specific halogenating agents and catalysts to achieve selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-5-fluoro-6-iodopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the halogen atoms or the pyrimidine ring.
Coupling Reactions: It can form bonds with other aromatic or aliphatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Electrophilic Substitution: Halogenating agents like chlorine gas or iodine monochloride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield azido or thiol derivatives, while oxidation can produce pyrimidine oxides.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-fluoro-6-iodopyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-fluoro-6-iodopyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The halogen atoms can enhance the compound’s binding affinity to molecular targets, making it a potent inhibitor or modulator of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-5-iodopyrimidine
- 2,4-Dichloro-6-iodopyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
Uniqueness
2,4-Dichloro-5-fluoro-6-iodopyrimidine is unique due to the presence of three different halogen atoms, which can impart distinct reactivity and selectivity in chemical reactions. This combination of halogens is less common compared to other pyrimidine derivatives, making it a valuable compound for specialized applications.
Eigenschaften
Molekularformel |
C4Cl2FIN2 |
|---|---|
Molekulargewicht |
292.86 g/mol |
IUPAC-Name |
2,4-dichloro-5-fluoro-6-iodopyrimidine |
InChI |
InChI=1S/C4Cl2FIN2/c5-2-1(7)3(8)10-4(6)9-2 |
InChI-Schlüssel |
OMGSHIJQZURSGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(N=C1I)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


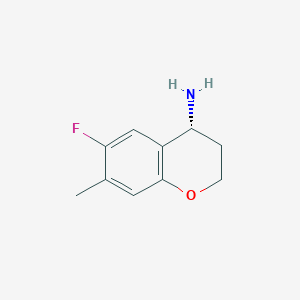
![6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13056546.png)
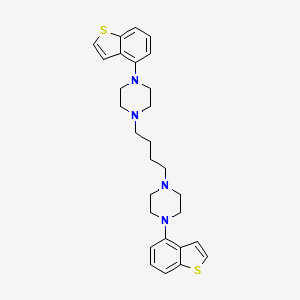
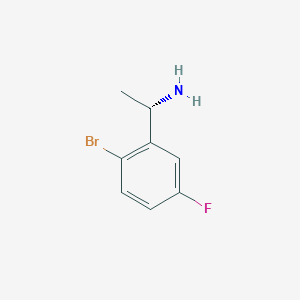
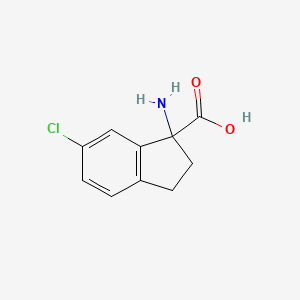
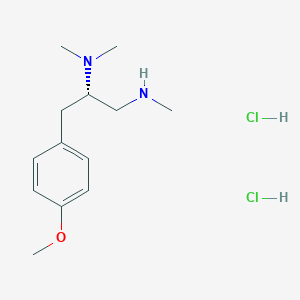
![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056574.png)
![2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride](/img/structure/B13056580.png)
![2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13056589.png)
![(E)-1-(2-methylpropane-2-sulfonyl)-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13056598.png)
![Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate](/img/structure/B13056609.png)

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methoxybenzoate](/img/structure/B13056624.png)
![3-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]propan-1-ol](/img/structure/B13056635.png)
